molecular formula C6H8BrN3OS B3029753 6-Amino-5-bromo-2-(ethylthio)pyrimidin-4-ol CAS No. 77708-90-8

6-Amino-5-bromo-2-(ethylthio)pyrimidin-4-ol

Cat. No.: B3029753
CAS No.: 77708-90-8
M. Wt: 250.12
InChI Key: YPOIPHVGZOUXQT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5-bromo-2-(ethylthio)pyrimidin-4-ol typically involves the following steps :

    Starting Materials: The synthesis begins with 6-aminothiouracil, which is brominated using bromine or a brominating agent to introduce the bromine atom at the 5th position.

    Ethylation: The brominated intermediate is then treated with bromoethane in the presence of a base such as sodium hydroxide to introduce the ethylthio group at the 2nd position.

    Hydroxylation: Finally, the compound undergoes hydroxylation at the 4th position to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and purification systems .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-5-bromo-2-(ethylthio)pyrimidin-4-ol undergoes various chemical reactions, including :

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles.

    Oxidation and Reduction: The ethylthio group can undergo oxidation to form sulfoxides or sulfones.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed:

Scientific Research Applications

6-Amino-5-bromo-2-(ethylthio)pyrimidin-4-ol has several applications in scientific research :

Mechanism of Action

The mechanism of action of 6-Amino-5-bromo-2-(ethylthio)pyrimidin-4-ol involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

  • 5-Bromo-2-(methylthio)pyrimidine
  • 6-Amino-2-(ethylthio)-1H-pyrimidin-4-one
  • 5-Bromo-1H-pyrimidin-4-one

Comparison:

Properties

IUPAC Name

4-amino-5-bromo-2-ethylsulfanyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3OS/c1-2-12-6-9-4(8)3(7)5(11)10-6/h2H2,1H3,(H3,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPOIPHVGZOUXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=C(C(=O)N1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369647
Record name 6-amino-5-bromo-2-(ethylthio)pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77708-90-8
Record name 6-amino-5-bromo-2-(ethylthio)pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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